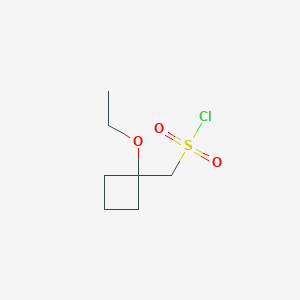

(1-Ethoxycyclobutyl)methanesulfonyl chloride

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(1-ethoxycyclobutyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-2-11-7(4-3-5-7)6-12(8,9)10/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGZWMFXZDAUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCC1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxycyclobutyl)methanesulfonyl chloride typically involves the reaction of cyclobutylmethanol with ethyl chloroformate to form the ethoxycyclobutyl intermediate. This intermediate is then treated with methanesulfonyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of (1-Ethoxycyclobutyl)methanesulfonyl chloride may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: (1-Ethoxycyclobutyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfonic acid under specific conditions.

Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

Major Products Formed:

Sulfonamides: Formed from reactions with amines.

Sulfonic Acids: Formed from oxidation reactions.

Thioethers: Formed from reactions with thiols.

Aplicaciones Científicas De Investigación

(1-Ethoxycyclobutyl)methanesulfonyl chloride has several applications in scientific research, including:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in the modification of biomolecules for studying their structure and function.

Material Science: It is employed in the preparation of advanced materials with specific properties for industrial applications.

Mecanismo De Acción

The mechanism of action of (1-Ethoxycyclobutyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparación Con Compuestos Similares

Substituent Effects on Cyclobutane Derivatives

The substituent on the cyclobutane ring significantly impacts chemical behavior. Below is a comparative analysis:

| Compound Name | CAS Number | Substituent | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| (1-Ethoxycyclobutyl)methanesulfonyl chloride | 1889401-96-0 | Ethoxy (-OCH₂CH₃) | 198.67 | Electron-donating alkoxy group; steric bulk |

| (1-Cyanocyclobutyl)methanesulfonyl chloride | N/A | Cyano (-CN) | ~193.68* | Electron-withdrawing group; planar geometry |

| [1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride | 1909326-55-1 | Dimethylamino (-N(CH₃)₂) | 211.71 | Basic amino group; potential for hydrogen bonding |

| Cyclobutylmethanesulfonyl chloride | 10147-36-1 | Hydrogen (-H) | 166.65 | Simplest analog; minimal steric hindrance |

*Calculated based on molecular formula C₅H₇ClO₂S.

- Steric Effects: The ethoxy group introduces greater steric hindrance than hydrogen or cyano substituents, which may slow reaction rates in crowded environments .

Reactivity and Stability Profiles

Hydrolysis and Degradation

Sulfonyl chlorides exhibit varying reactivity toward hydrolysis:

| Compound | Reactivity with NaOH (2.5 M) | Required Conditions | Hydrolysis Byproducts |

|---|---|---|---|

| Methanesulfonyl chloride | Highly reactive | Room temperature, immediate | Methanesulfonic acid, NaCl |

| (1-Ethoxycyclobutyl)methanesulfonyl chloride | Moderate reactivity* | Likely room temperature | Sulfonic acid derivative, NaCl |

| p-Toluenesulfonyl chloride | Low reactivity | Reflux (24 h) | p-Toluenesulfonic acid, NaCl |

*Inferred from : Alkoxy groups may reduce hydrolysis rates compared to simpler sulfonyl chlorides due to steric shielding of the sulfonyl chloride moiety .

Actividad Biológica

Chemical Structure and Properties

The compound features a cyclobutyl ring substituted with an ethoxy group and a methanesulfonyl chloride functional group. This unique structure may influence its reactivity and biological activity.

- Molecular Formula : CHClOS

- Molecular Weight : 198.69 g/mol

Biological Activity Overview

Research on methanesulfonyl chloride derivatives indicates that they may exhibit various biological activities, including:

- Antimicrobial Properties : Methanesulfonyl chloride derivatives have been studied for their ability to inhibit bacterial growth. The presence of the sulfonyl group is often associated with increased antimicrobial activity.

- Enzyme Inhibition : Compounds containing methanesulfonyl groups can act as inhibitors of specific enzymes, affecting metabolic pathways. This inhibition can lead to therapeutic applications in treating diseases related to enzyme dysfunction.

- Cytotoxicity : Preliminary studies suggest that some derivatives may exhibit cytotoxic effects on cancer cell lines, indicating potential for development as anticancer agents.

Research Findings and Case Studies

While direct studies on (1-ethoxycyclobutyl)methanesulfonyl chloride are scarce, related compounds provide valuable data:

- Antimicrobial Activity :

-

Enzyme Interaction :

- Research indicated that methanesulfonyl derivatives could inhibit proteases, which play crucial roles in various biological processes. This inhibition was attributed to the electrophilic nature of the sulfonyl chloride group, allowing it to react with nucleophilic residues in the enzyme active site .

-

Cytotoxic Effects :

- A case study involving similar sulfonamide compounds demonstrated selective cytotoxicity towards certain cancer cell lines, suggesting that (1-ethoxycyclobutyl)methanesulfonyl chloride could also possess similar properties .

Toxicological Profile

The safety profile of (1-ethoxycyclobutyl)methanesulfonyl chloride is critical for its application in research and potential therapeutic uses. Data from related compounds indicate:

- Acute Toxicity : Methanesulfonyl chloride has been classified as toxic if swallowed or inhaled, with reported LD50 values of 50 mg/kg (oral) and 200 mg/kg (dermal) in rats .

- Corrosive Properties : It can cause severe skin burns and eye damage upon contact, necessitating careful handling .

- Environmental Impact : The compound is harmful to aquatic life, highlighting the need for proper disposal methods to mitigate ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.